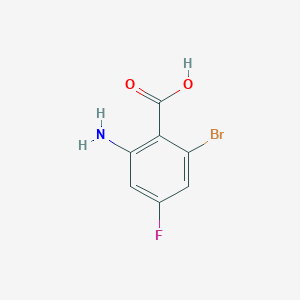

2-アミノ-6-ブロモ-4-フルオロ安息香酸

概要

説明

“2-Amino-6-bromo-4-fluorobenzoic acid” is a compound that is used in the synthesis of various other compounds . It is a derivative of benzoic acid, which is a common component in many pharmaceuticals and is often used in the synthesis of various drugs .

Synthesis Analysis

The synthesis of “2-Amino-6-bromo-4-fluorobenzoic acid” involves several steps. One method starts with o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis to synthesize the 2-bromo-6-fluorobenzoic acid . Another method involves the condensation of 2-amino-6-fluorobenzoic acid methyl ester and (4-fluorophenyl) acetyl chloride with N,N-dimethylamino-4-pyridine in CH 2 Cl 2 to give 2-fluoro-6- [2- (4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester .Molecular Structure Analysis

The molecular structure of “2-Amino-6-bromo-4-fluorobenzoic acid” can be represented by the formula BrC6H3(F)CO2H . The molecular weight of this compound is 219.01 .Chemical Reactions Analysis

“2-Amino-6-bromo-4-fluorobenzoic acid” can undergo various chemical reactions. For instance, it can react with carbon tetrabromide and oxygen in acetonitrile at 20 degrees Celsius for 60 hours . It can also undergo amination with aniline to yield N-phenyl-4-fluoro-anthranilic acid .Physical And Chemical Properties Analysis

“2-Amino-6-bromo-4-fluorobenzoic acid” is a white to light yellow crystal powder . It has a melting point range of 188 - 196 °C .科学的研究の応用

ジベンゾ[b,f]チエピン-10(11H)-オン誘導体の合成

この化合物は、3-フルオロ-8-(メチルチオ)ジベンゾ[b,f]チエピン-10(11H)-オンおよび2-フルオロ-8-(メチルチオ)ジベンゾ[b,f]チエピン-10(11H)-オンの合成に使用されます 。これらの誘導体は、医薬品化学において潜在的な用途を持つ可能性があります。

2-ブロモ-4-フルオロベンゾアミドの調製

これは、さまざまな医薬品化合物の合成における重要な中間体である2-ブロモ-4-フルオロベンゾアミドの調製にも使用されます 。

2-((2-カルボキシ-5-フルオロフェニル)アミノ)-3-メトキシ安息香酸の合成

別の用途は、2-((2-カルボキシ-5-フルオロフェニル)アミノ)-3-メトキシ安息香酸の合成です 。この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用できます。

ホウ素含有抗真菌剤の調製

この化合物は、ホウ素含有抗真菌剤の調製に使用されます 。これらの薬剤は、爪の一般的な真菌感染症である爪白癬の治療に使用できます。

創薬のための出発物質

これは、創薬やその他の有機分子の製造のための出発物質として一般的に使用されます 。これは、医薬品研究において貴重な化合物です。

生体医科学研究のための試薬

Safety and Hazards

将来の方向性

“2-Amino-6-bromo-4-fluorobenzoic acid” is used in the synthesis of various compounds, including Enzalutamide, a drug used in the treatment of prostate cancer . The future directions of this compound could involve its use in the synthesis of other pharmaceuticals or in the development of new synthesis methods .

作用機序

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This suggests that 2-Amino-6-bromo-4-fluorobenzoic acid might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that this compound is used in the synthesis of various pharmaceuticals , implying it could potentially influence a wide range of biochemical pathways depending on the specific drug it’s used to produce.

Result of Action

As a pharmaceutical intermediate, this compound is used in the synthesis of various drugs , suggesting its action could result in a wide range of molecular and cellular effects depending on the specific drug it’s used to produce.

Action Environment

It’s known that this compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

生化学分析

Biochemical Properties

2-Amino-6-bromo-4-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of neuroleptic agents, where it acts as a precursor or intermediate . The compound’s interactions with these enzymes are primarily through its amino and carboxyl groups, which can form hydrogen bonds and ionic interactions with the active sites of the enzymes.

Cellular Effects

The effects of 2-Amino-6-bromo-4-fluorobenzoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, it can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Amino-6-bromo-4-fluorobenzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-bromo-4-fluorobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 2-Amino-6-bromo-4-fluorobenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses . At high doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.

Metabolic Pathways

2-Amino-6-bromo-4-fluorobenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular processes. Additionally, the compound can influence metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of 2-Amino-6-bromo-4-fluorobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and its effects on cellular function.

Subcellular Localization

2-Amino-6-bromo-4-fluorobenzoic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit the compound’s interactions with specific biomolecules, thereby modulating its biological effects.

特性

IUPAC Name |

2-amino-6-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRSKCPCQDQOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

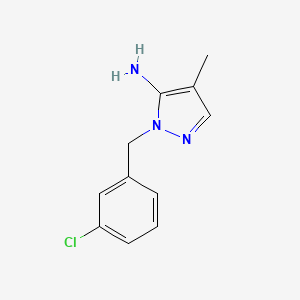

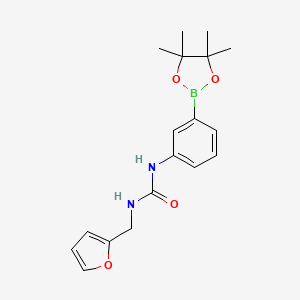

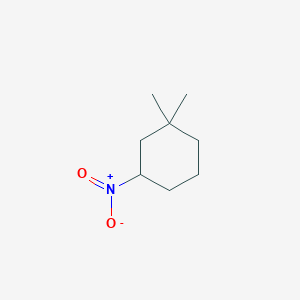

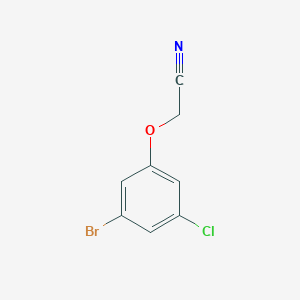

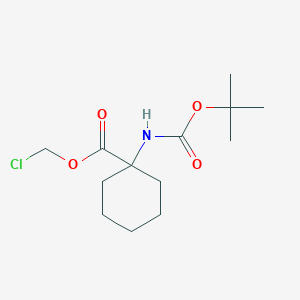

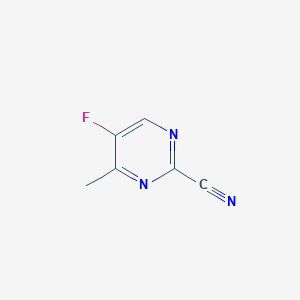

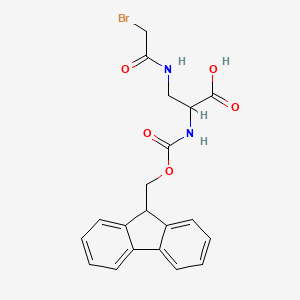

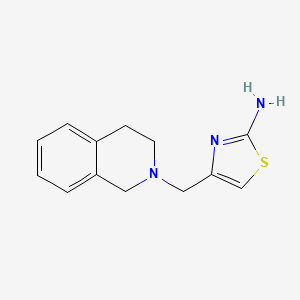

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)

![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)

![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)

![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1450002.png)